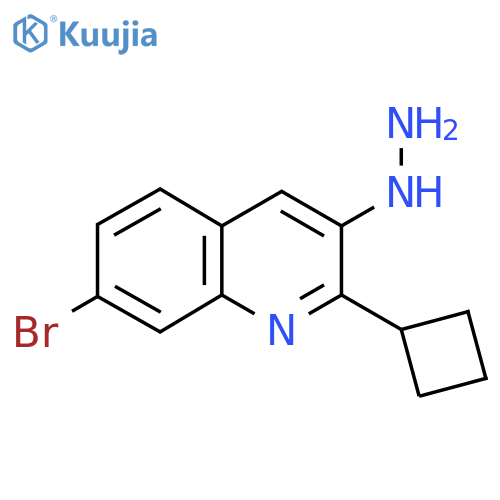Cas no 2138381-15-2 (7-Bromo-2-cyclobutyl-3-hydrazinylquinoline)

2138381-15-2 structure
商品名:7-Bromo-2-cyclobutyl-3-hydrazinylquinoline
7-Bromo-2-cyclobutyl-3-hydrazinylquinoline 化学的及び物理的性質
名前と識別子
-
- 7-bromo-2-cyclobutyl-3-hydrazinylquinoline
- 2138381-15-2
- EN300-801766
- 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline
-
- インチ: 1S/C13H14BrN3/c14-10-5-4-9-6-12(17-15)13(8-2-1-3-8)16-11(9)7-10/h4-8,17H,1-3,15H2
- InChIKey: YLFVXEFQBTWXRT-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)N=C(C(=C2)NN)C1CCC1
計算された属性
- せいみつぶんしりょう: 291.03711g/mol
- どういたいしつりょう: 291.03711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 50.9Ų
7-Bromo-2-cyclobutyl-3-hydrazinylquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-801766-10.0g |
7-bromo-2-cyclobutyl-3-hydrazinylquinoline |
2138381-15-2 | 95.0% | 10.0g |
$3131.0 | 2025-02-21 | |
| Enamine | EN300-801766-2.5g |
7-bromo-2-cyclobutyl-3-hydrazinylquinoline |
2138381-15-2 | 95.0% | 2.5g |
$1428.0 | 2025-02-21 | |
| Enamine | EN300-801766-0.1g |
7-bromo-2-cyclobutyl-3-hydrazinylquinoline |
2138381-15-2 | 95.0% | 0.1g |
$640.0 | 2025-02-21 | |
| Enamine | EN300-801766-5.0g |
7-bromo-2-cyclobutyl-3-hydrazinylquinoline |
2138381-15-2 | 95.0% | 5.0g |
$2110.0 | 2025-02-21 | |
| Enamine | EN300-801766-1.0g |
7-bromo-2-cyclobutyl-3-hydrazinylquinoline |
2138381-15-2 | 95.0% | 1.0g |
$728.0 | 2025-02-21 | |
| Enamine | EN300-801766-0.05g |
7-bromo-2-cyclobutyl-3-hydrazinylquinoline |
2138381-15-2 | 95.0% | 0.05g |
$612.0 | 2025-02-21 | |
| Enamine | EN300-801766-0.5g |
7-bromo-2-cyclobutyl-3-hydrazinylquinoline |
2138381-15-2 | 95.0% | 0.5g |
$699.0 | 2025-02-21 | |
| Enamine | EN300-801766-0.25g |
7-bromo-2-cyclobutyl-3-hydrazinylquinoline |
2138381-15-2 | 95.0% | 0.25g |
$670.0 | 2025-02-21 |
7-Bromo-2-cyclobutyl-3-hydrazinylquinoline 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
2138381-15-2 (7-Bromo-2-cyclobutyl-3-hydrazinylquinoline) 関連製品
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
